molecular formula C4H8ClNO5 B3326418 (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride CAS No. 252580-11-3

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride

Cat. No.: B3326418
CAS No.: 252580-11-3
M. Wt: 185.56 g/mol
InChI Key: CNSCFTFKMPWXOF-YGEZSCCGSA-N
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Description

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in pharmaceuticals and chemical research. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

The industrial production of this compound leverages the same enzymatic asymmetric reduction process due to its efficiency and high yield. The method is environmentally friendly, simple to operate, and suitable for industrial scale-up. It offers high substrate concentration, wide substrate universality, and high product yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a keto acid, while reduction of the keto group regenerates the hydroxyl group.

Scientific Research Applications

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable tool in chiral synthesis and drug development.

Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCFTFKMPWXOF-YGEZSCCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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